molecular formula C8H14O3 B8737309 2-(Hydroxymethyl)cyclohexane-1-carboxylic acid

2-(Hydroxymethyl)cyclohexane-1-carboxylic acid

Cat. No.: B8737309
M. Wt: 158.19 g/mol
InChI Key: SHDCPKOVNWRERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)cyclohexane-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is known for its unique structural features, including a cyclohexane ring with a hydroxyl group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of cis-2-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Hydroxymethyl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

2-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    Ethyl trans-2-hydroxy-1-cyclohexanecarboxylate: Differing in the stereochemistry of the hydroxyl group.

    Ethyl 2-hydroxycyclohexanecarboxylate: Lacking the cis configuration.

    Ethyl 2-hydroxy-3,3-dimethylbutyric acid: Featuring a different carbon skeleton.

These comparisons highlight the unique structural and chemical properties of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(hydroxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7,9H,1-5H2,(H,10,11)

InChI Key

SHDCPKOVNWRERY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CO)C(=O)O

Origin of Product

United States

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